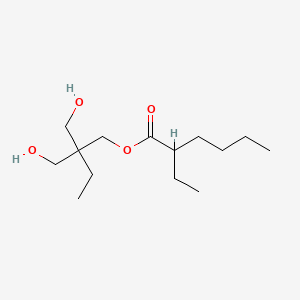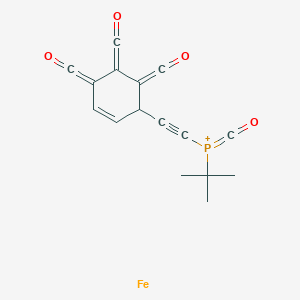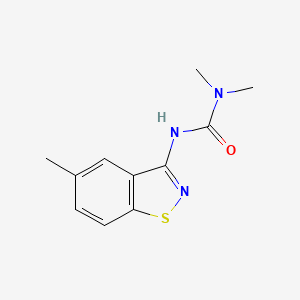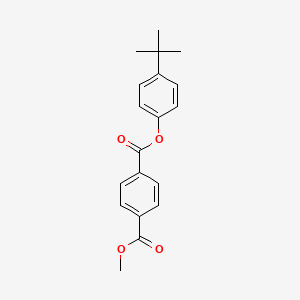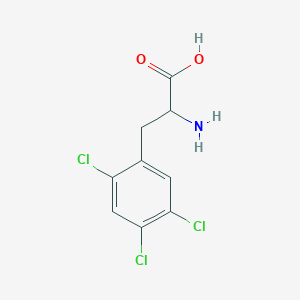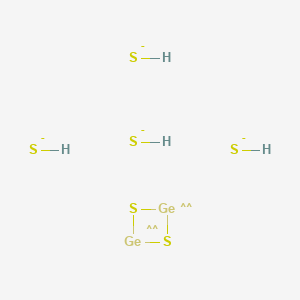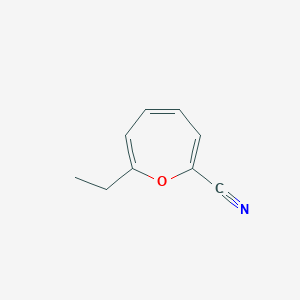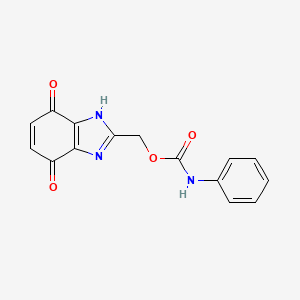
(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate typically involves the reaction of 4,7-dioxo-1H-benzimidazole with N-phenylcarbamate. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound of (4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate, known for its broad range of biological activities.
N-phenylcarbamate: Another related compound with potential biological and industrial applications.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both benzimidazole and N-phenylcarbamate. This unique combination may result in distinct biological activities and applications that are not observed in the individual components.
Propiedades
Número CAS |
111210-05-0 |
|---|---|
Fórmula molecular |
C15H11N3O4 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C15H11N3O4/c19-10-6-7-11(20)14-13(10)17-12(18-14)8-22-15(21)16-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,21)(H,17,18) |
Clave InChI |
ISLJYPPXVQBTQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCC2=NC3=C(N2)C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


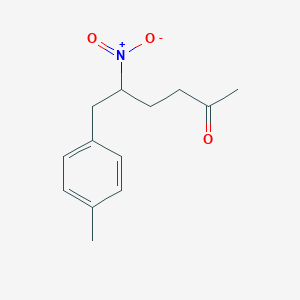
![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
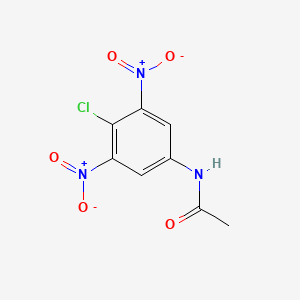
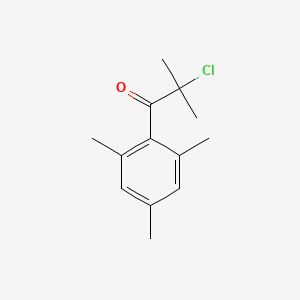

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
